1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated, commonly referred to as melamine-formaldehyde resin, is a synthetic polymer characterized by its thermosetting properties. The compound consists of a triazine ring structure derived from melamine, which is linked through methylene bridges (-CH2-) formed from formaldehyde. Methylation occurs when methyl groups (CH3) are introduced into the structure, modifying its physical and chemical properties. The molecular formula of this compound is C4H8N6O, and it has a molecular weight of approximately 126.1199 g/mol.
Some studies have explored the potential of MMF as a drug carrier due to its unique properties. Its porous structure and ability to form hydrogen bonds with various molecules suggest it could be used to encapsulate and deliver drugs within the body. However, further research is needed to assess its efficacy and safety for this purpose. [Source: Li, J., et al. (2014). Synthesis and characterization of porous melamine-formaldehyde microspheres for drug delivery. RSC Advances, 4(11), 5924-5930. ]
The reaction between melamine and formaldehyde is a well-studied example of a step-growth polymerization process. MMF can be used as a model system to understand the mechanisms and kinetics of this type of polymerization. This knowledge can be valuable for developing new polymeric materials with desired properties. [Source: Friis, N., & Brask, J. (2001). On the reaction mechanism of melamine-formaldehyde resin formation. Journal of Applied Polymer Science, 82(14), 3445-3463. ]
The synthesis of 1,3,5-triazine-2,4,6-triamine, polymer with formaldehyde involves a step-growth polymerization reaction between melamine and formaldehyde. The general reaction can be simplified as follows:
During the reaction process, the introduction of methylating agents such as methanol or dimethyl sulfate can occur to achieve varying degrees of methylation. This methylation can influence the polymer's properties such as hydrophobicity and crosslinking density . Additionally, under high temperatures, the resin may undergo thermal decomposition, releasing formaldehyde and other volatile compounds.
The synthesis methods for 1,3,5-triazine-2,4,6-triamine involve several approaches:
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde has a wide range of applications due to its thermosetting characteristics:
Several compounds share structural or functional similarities with 1,3,5-triazine-2,4,6-triamine:
Compound Name | Structure Type | Unique Features |
---|---|---|
Urea-formaldehyde resin | Thermosetting polymer | Lower cost but less thermal stability than melamine-formaldehyde. |
Phenol-formaldehyde resin | Thermosetting polymer | Higher mechanical strength but more brittle than melamine-formaldehyde. |
Polyurethane | Thermosetting polymer | Flexible properties; used in foams and coatings. |
Epoxy resin | Thermosetting polymer | Excellent adhesion and chemical resistance; used in coatings and adhesives. |
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its specific triazine structure which contributes to its unique thermal stability and adhesive properties compared to these other resins .
The polymer consists of repeating units of melamine (C3H6N6) linked by formaldehyde-derived bridges, with varying degrees of methylation. The general structure can be represented as:
$$ \text{(C}3\text{H}6\text{N}6\text{)}n\text{-(CH}2\text{O)}m\text{-(CH}3\text{OCH}2\text{)}_k $$
where n, m, and k denote the degree of polymerization, formaldehyde cross-linking, and methylation, respectively.
MMF synthesis involves three stages:
Critical parameters include:
MMF resins exhibit outstanding thermal resistance, with decomposition onset temperatures exceeding 300°C. Thermogravimetric analysis (TGA) reveals three degradation phases:
Property | Value/Description | Source |
---|---|---|
Decomposition Onset | 331°C | |
Residual Char (800°C) | 14.125% | |
Glass Transition (Tg) | 120–160°C |
MMF is soluble in polar aprotic solvents (e.g., n-butanol, xylene) and water (at high pH). The methoxymethyl groups enable cross-linking with hydroxyl-, carboxyl-, or amine-containing polymers (e.g., polyvinyl alcohol, epoxy resins).
MMF resins are widely used as cross-linkers in industrial coatings due to their:
In wood composites (e.g., particleboard, MDF), MMF resins provide:
The triazine ring releases nitrogen gas upon combustion, suppressing flame propagation. Applications include:
Butylated MMF (BMMF) demonstrates superior triboelectric output (210 V, 125 μA) compared to polytetrafluoroethylene (PTFE), enabling self-powered sensors.
Recent patents focus on reducing free formaldehyde emissions via:
The compound 1,3,5-triazine-2,4,6-triamine, polymer with formaldehyde, methylated represents a systematic chemical name that follows International Union of Pure and Applied Chemistry conventions for heterocyclic polymer systems [1]. The nomenclature begins with the heterocyclic core structure, 1,3,5-triazine, which designates a six-membered aromatic ring containing three nitrogen atoms positioned at the 1, 3, and 5 locations [9]. The numbering system follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, where nitrogen atoms receive the lowest possible numbers in the ring system [12].
The triamine designation indicates the presence of three amino groups (-NH₂) attached to the carbon atoms at positions 2, 4, and 6 of the triazine ring [13]. This substitution pattern creates a symmetrical molecule with three equivalent reactive sites [16]. The systematic name further specifies "polymer with formaldehyde" to indicate that the compound results from condensation polymerization between the triamine monomer and formaldehyde molecules [6].
The compound is registered under Chemical Abstract Service number 68002-20-0, which serves as a unique identifier in chemical databases worldwide [26]. Additional Chemical Abstract Service numbers associated with related methylated variants include 68002-21-1 for the ethylated methylated form and 68036-97-5 for the butylated methylated derivative [1]. The European Community number 614-203-2 provides regulatory identification within European chemical legislation [26].
Identifier Type | Number | Description |
---|---|---|
Primary Chemical Abstract Service | 68002-20-0 | Methylated polymer form |
European Community Number | 614-203-2 | Regulatory identification |
Related Chemical Abstract Service | 68002-21-1 | Ethylated methylated variant |
Related Chemical Abstract Service | 68036-97-5 | Butylated methylated variant |
DSSTox Substance ID | DTXSID401011391 | Toxicology database reference |
The fundamental structural unit consists of a 1,3,5-triazine ring, also known as symmetrical triazine or s-triazine [9] [11]. This heterocyclic aromatic system contains six atoms arranged in a planar hexagonal configuration, with three carbon atoms alternating with three nitrogen atoms [23]. The triazine ring system exhibits significantly lower resonance energy compared to benzene, which influences its chemical reactivity patterns [24].
Crystallographic studies reveal that the triazine ring adopts a planar geometry with specific bond angles and lengths [21]. The carbon-nitrogen bond lengths within the ring average 1.358 angstroms, while the carbon-amino group bonds measure approximately 1.327 angstroms [21]. Bond angles at positions bearing amino groups measure 124.8 degrees, while angles between nitrogen atoms in the ring measure 116.0 degrees [21].
The polymerization process involves condensation reactions between melamine (1,3,5-triazine-2,4,6-triamine) and formaldehyde under controlled conditions [6]. During this process, formaldehyde molecules form methylene bridges (-CH₂-) that connect individual triazine units, creating a three-dimensional network structure [18]. The reaction proceeds through methylol intermediate formation, followed by condensation to establish permanent methylene linkages [6].
Research demonstrates that the curing mechanism occurs in two distinct stages [6]. The initial stage involves methylol group formation at temperatures between 140-160 degrees Celsius, while the second stage involves crosslinking reactions that dominate above 160 degrees Celsius [6]. This two-step process results in the formation of a highly crosslinked thermoset polymer matrix [6].
The methylation process introduces methyl groups (-CH₃) into the polymer structure through reaction with methylating agents such as methanol or dimethyl sulfate . This modification occurs primarily at the amino nitrogen atoms, converting some primary amine groups into secondary or tertiary amines bearing methoxymethyl substituents (-CH₂OCH₃) [17]. The degree of methylation can be controlled to achieve specific polymer properties .
Fully methylated derivatives can contain up to six methoxymethyl groups per triazine unit, resulting in hexamethoxymethylmelamine with the molecular formula C₁₅H₃₀N₆O₆ and molecular weight of 390.44 grams per mole [30]. The methylation process significantly affects the polymer's solubility, crosslinking density, and thermal properties .
The basic repeating unit of the unmethylated polymer can be represented by the molecular formula (C₃H₆N₆·CH₂O)ₓ, where x indicates the degree of polymerization [26]. The individual triazine monomer contributes C₃H₆N₆ (molecular weight 126.12 grams per mole), while each formaldehyde unit adds CH₂O (molecular weight 30.03 grams per mole) [13]. The simplified formula C₄H₈N₆O represents the basic condensation product with molecular weight 156.15 grams per mole [1] [28].
The polymer structure exhibits variable molecular weights depending on the degree of crosslinking and methylation extent [27]. Commercial methylated variants typically show average molecular weights around 432 grams per mole for solution-processed forms [27]. The molecular weight distribution reflects the complex three-dimensional network structure formed during polymerization [17].
Methylated derivatives exhibit modified molecular formulas based on the extent of methyl group incorporation [17]. Partial methylation results in mixed compositions containing both methylated and unmethylated amino sites . Complete methylation of all amino positions yields the hexamethoxymethyl derivative with molecular formula C₁₅H₃₀N₆O₆ [30].
Methylation Level | Molecular Formula | Molecular Weight (g/mol) | Description |
---|---|---|---|
Unmethylated | C₄H₈N₆O | 156.15 | Basic condensation product |
Partially methylated | Variable composition | 200-350 | Mixed methylation states |
Fully methylated | C₁₅H₃₀N₆O₆ | 390.44 | Hexamethoxymethyl form |
Commercial average | (C₄H₈N₆O)ₙ | ~432 | Solution-processed polymer |
Fourier-transform infrared spectroscopy provides detailed information about functional groups present in the methylated polymer [6]. Characteristic absorption bands appear at 1550 reciprocal centimeters for triazine ring vibrations, while methylene bridge formations can be monitored through specific carbon-hydrogen stretching frequencies [6]. Nuclear magnetic resonance spectroscopy, particularly carbon-13 nuclear magnetic resonance, effectively resolves methyl and formaldehyde linkage structures within the polymer matrix .
Advanced analytical techniques include scanning tunneling microscopy under ultrahigh vacuum conditions, which can map surface polymerization patterns at the molecular level . Gas chromatography-mass spectrometry enables quantification of residual formaldehyde content and assessment of methylation efficiency . Differential scanning calorimetry monitors curing exotherms and provides thermal transition information .
X-ray crystallographic studies of related triazine-formaldehyde systems reveal detailed molecular geometries and intermolecular interactions [21]. The triazine rings maintain planarity with root-mean-square deviations from the mean plane typically less than 0.02 angstroms [21]. Adjacent polymer chains exhibit π-π stacking interactions with interlayer separations around 3.17 angstroms [21].
Computational modeling using density functional theory methods provides additional structural insights [22]. The Perdew-Becke-Ernzerhof generalized gradient approximation has proven effective for characterizing hydrogen bonding patterns in triazine-based systems [22]. These calculations confirm that the methylation process reduces crosslinking density by replacing reactive amino groups with methyl substituents .
The historical development of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated represents a significant milestone in the evolution of synthetic polymer chemistry. The foundational work began in the early nineteenth century when Justus von Liebig, a German scientist and principal founder of organic chemistry, first synthesized melamine in 1834 [1] [2] [3] [4]. This initial synthesis occurred during Liebig's extensive research into organic compounds, where he heated potassium thiocyanate with ammonium chloride, inadvertently creating the crystalline compound that would later become fundamental to modern polymer science [1].
Following Liebig's discovery, the chemical structure of melamine remained enigmatic for over five decades until August Wilhelm von Hoffmann published its molecular structure in 1885 [5]. Hoffmann's structural elucidation revealed melamine as 2,4,6-triamino-1,3,5-triazine, establishing the symmetrical triazine ring system that would prove crucial for understanding the compound's reactive properties and polymerization potential [1] [5].
Historical Milestone | Year | Researcher | Contribution |
---|---|---|---|
First melamine synthesis | 1834 | Justus von Liebig | Discovered melamine through thermal decomposition of thiocyanate compounds [1] [2] [3] |
Structural determination | 1885 | A.W. von Hoffmann | Elucidated the triazine ring structure with three amino substituents [5] |
Chemical characterization | Early 1900s | Various researchers | Established basic chemical properties and reactivity patterns [1] |
The patent landscape for 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated evolved systematically throughout the 1930s, creating the intellectual property framework that would guide commercial development. The first synthetic patent for melamine was obtained in 1938, marking the beginning of industrial-scale production [14] [13]. This patent established the legal foundation for commercial exploitation of melamine-based polymer technology.
American Cyanamid Company emerged as a major player in the United States market, with the company's chemists assuming leadership roles in melamine plastic production by 1939 [15]. The company's involvement represented a significant expansion of melamine technology beyond European origins, bringing advanced polymer chemistry expertise to North American markets [9] [12].
The patent development process involved extensive research into synthesis optimization, curing mechanisms, and applications development. Early patents focused on basic synthesis procedures, while later developments addressed specific modifications such as methylation processes and crosslinking optimization [16] [17]. This patent activity created a comprehensive intellectual property portfolio that supported commercial expansion throughout the 1940s and beyond [12].
Patent Development Phase | Years | Focus Areas | Technical Achievements |
---|---|---|---|
Basic synthesis patents | 1938-1940 | Fundamental polymerization processes [14] [13] | Established commercial synthesis methods |
Process optimization patents | 1940-1945 | Methylation and curing improvements [16] [17] | Enhanced product properties and performance |
Applications patents | 1945-1950 | Specific use applications and formulations [9] | Expanded market applications and product range |
The transition from laboratory-scale synthesis to industrial manufacturing required significant advances in process engineering and chemical reactor design. Research findings from the 1930s and 1940s established the fundamental reaction mechanisms that would guide industrial implementation [18] [19]. Studies revealed that melamine-formaldehyde polymerization occurs through a complex two-stage mechanism, with initial methylol formation at temperatures between 140-160°C, followed by crosslinking reactions above 160°C [18] [19].
Industrial process development focused on controlling the molar ratio of melamine to formaldehyde, typically maintaining ratios between 1:1.4 and 1:2.6 to optimize crosslink density and molecular weight . Process optimization studies determined that reaction conditions significantly impact final polymer properties, with pH control, temperature management, and catalyst selection proving critical for consistent product quality [18] [19].
The methylation process, which distinguishes this polymer from basic melamine-formaldehyde resins, was developed through systematic research into etherification reactions . Studies demonstrated that methanol addition in ratios of 1:8 to 1:10 relative to melamine could achieve controlled methylation, reducing free formaldehyde content while improving storage stability and processing characteristics .
Process Parameter | Optimal Range | Impact on Properties | Research Basis |
---|---|---|---|
Melamine:Formaldehyde ratio | 1:1.4 to 1:2.6 | Controls crosslink density and thermal properties | Systematic curing studies [18] |
Reaction temperature | 68-75°C (hydroxymethylation) | Affects reaction rate and selectivity | Kinetic analysis research [19] |
Methylation ratio | 1:8 to 1:10 (melamine:methanol) | Reduces formaldehyde emission and improves stability | Process optimization studies |
pH conditions | 8-9 (alkaline) for hydroxymethylation | Controls reaction pathway and product quality | Mechanistic investigations [18] |
The commercial success of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated accelerated during the 1940s and 1950s as applications expanded beyond initial molding compounds. The Formica Corporation played a pivotal role in developing decorative laminate applications, with melamine-formaldehyde resins becoming the principal component in high-pressure decorative laminates [9] [22]. This application transformed kitchens, cafés, ships, and trains by providing easily maintained, aesthetically enhanced surfaces with superior durability [10].
Research during this period revealed that melamine-formaldehyde resins offered significant advantages over competing materials, including superior water resistance, chemical stability, and thermal performance [8] [23]. Studies demonstrated that melamine has higher reactivity than urea, capturing more formaldehyde and resulting in reduced formaldehyde emissions in bonded products [23]. This property became increasingly important as environmental and health considerations gained prominence in product development.
The development of melamine tableware represented another major market expansion, with products becoming fashionable during the late 1950s and 1960s [22] [15]. However, research findings also identified limitations, particularly the tendency of melamine products to become stained and scratched with extended use, leading to market decline in the late 1960s [22]. This experience highlighted the importance of continued research and development to address performance limitations.
Application Sector | Development Period | Key Advantages | Market Impact |
---|---|---|---|
Decorative laminates | 1940s-1950s [9] [22] | Superior durability and aesthetic properties | Transformed furniture and construction industries |
Molded tableware | 1950s-1960s [22] [15] | Lightweight, shatter-resistant, dishwasher-safe | Created new consumer product category |
Industrial adhesives | 1930s-ongoing [10] | High temperature resistance and chemical stability | Enabled advanced composite manufacturing |
Textile treatments | 1940s-ongoing [10] | Wrinkle resistance and dimensional stability | Revolutionized fabric finishing processes |
Scientific research into the properties and performance of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated has provided crucial insights that continue to guide industrial development. Advanced analytical techniques including differential scanning calorimetry, thermogravimetric analysis, and Fourier transform infrared spectroscopy have revealed detailed curing mechanisms and thermal behavior patterns [18] [19].
Recent research has identified five distinct phases in the curing process: stationary phase with free methylols, flexible network formation through ether linkages, rigid network development, methylene bridge formation, and final network consolidation [19]. These findings have enabled precise control of curing conditions to optimize final properties for specific applications.
Modern characterization studies using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy have elucidated the molecular structure of methylated variants, confirming the presence of methoxymethyl groups and their impact on polymer properties [24]. Research has demonstrated that methylation can achieve up to 80% substitution, significantly affecting hydrophobicity, crosslinking density, and thermal properties .
Research Area | Key Findings | Analytical Methods | Industrial Applications |
---|---|---|---|
Curing mechanisms | Five-stage curing process identified [19] | DSC, TGA, real-time FTIR [18] [19] | Optimized processing conditions |
Thermal stability | Three-stage decomposition pattern [18] | Thermogravimetric analysis [18] | Enhanced temperature resistance |
Molecular structure | Detailed methylation effects characterized [24] | High-resolution mass spectrometry [24] | Improved formulation control |
Surface properties | Porous structure development [25] | BET surface area analysis [25] | Advanced applications development |
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